molecular formula C24H26N4O2S B7834585 4-(4-TERT-BUTYLPHENYL)-6-[(2,4-DIMETHOXYPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

4-(4-TERT-BUTYLPHENYL)-6-[(2,4-DIMETHOXYPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

Cat. No.: B7834585
M. Wt: 434.6 g/mol
InChI Key: XIGUEFQAYARWOA-UHFFFAOYSA-N
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Description

4-(4-TERT-BUTYLPHENYL)-6-[(2,4-DIMETHOXYPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of a tert-butylphenyl group, a dimethoxyphenylamino group, a methylthio group, and a carbonitrile group attached to a pyrimidine ring.

Properties

IUPAC Name

4-(4-tert-butylphenyl)-6-(2,4-dimethoxyanilino)-2-methylsulfanylpyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c1-24(2,3)16-9-7-15(8-10-16)21-18(14-25)22(28-23(27-21)31-6)26-19-12-11-17(29-4)13-20(19)30-5/h7-13H,1-6H3,(H,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGUEFQAYARWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NC3=C(C=C(C=C3)OC)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-TERT-BUTYLPHENYL)-6-[(2,4-DIMETHOXYPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.

    Introduction of Substituents: The tert-butylphenyl, dimethoxyphenylamino, methylthio, and carbonitrile groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitutions.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors to improve reaction efficiency and scalability.

    Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Catalysts: Palladium on carbon (Pd/C), copper(I) iodide (CuI).

Major Products

    Sulfoxides and Sulfones: From oxidation of the methylthio group.

    Primary Amines: From reduction of the carbonitrile group.

    Substituted Derivatives: From various substitution reactions.

Scientific Research Applications

4-(4-TERT-BUTYLPHENYL)-6-[(2,4-DIMETHOXYPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins that are involved in various biological processes.

    Pathways: The compound may modulate signaling pathways, leading to changes in cellular functions and activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Tert-butylphenyl)-6-[(2,4-dimethoxyphenyl)amino]-2-(methylthio)pyrimidine-5-carboxamide
  • 4-(4-Tert-butylphenyl)-6-[(2,4-dimethoxyphenyl)amino]-2-(methylthio)pyrimidine-5-carboxylic acid

Uniqueness

  • Structural Features : The presence of the carbonitrile group distinguishes it from similar compounds.
  • Biological Activity : Its unique combination of substituents may result in distinct biological activities and therapeutic potential.

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